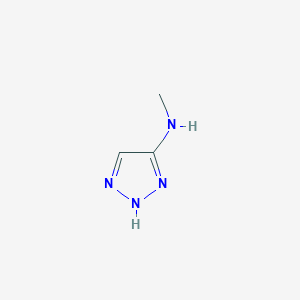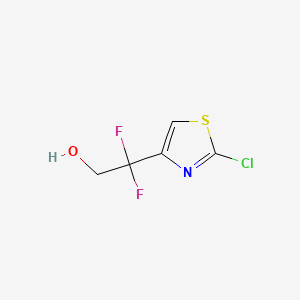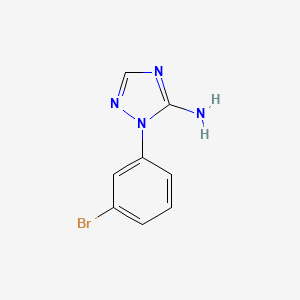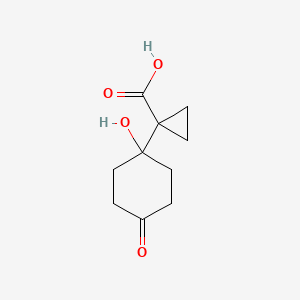
N-methyl-2H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their stability, aromaticity, and ability to participate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE typically involves the cycloaddition reaction between azides and alkynes, known as the “click chemistry” approach. This reaction is catalyzed by copper (I) ions and proceeds efficiently under mild conditions. The general reaction scheme is as follows:
Azide-Alkyne Cycloaddition:
Industrial Production Methods
Industrial production of N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE may involve large-scale click chemistry reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a building block for bioconjugation and labeling studies.
Mechanism of Action
The mechanism of action of N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors through hydrogen bonding, electrostatic interactions, and π-stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with similar chemical properties.
1- (1H-1,2,4-triazol-3-yl)-1H-tetrazole: A nitrogen-rich compound with potential energetic applications.
1,5-Disubstituted 1,2,3-triazoles: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions makes it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C3H6N4 |
|---|---|
Molecular Weight |
98.11 g/mol |
IUPAC Name |
N-methyl-2H-triazol-4-amine |
InChI |
InChI=1S/C3H6N4/c1-4-3-2-5-7-6-3/h2H,1H3,(H2,4,5,6,7) |
InChI Key |
ZOGSYJVIRUPBEA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)
![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)







